molecular formula C19H15N3O2S B11492269 4-methoxy-3-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzaldehyde

4-methoxy-3-{[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]methyl}benzaldehyde

Cat. No.: B11492269
M. Wt: 349.4 g/mol
InChI Key: SULHHXVIJOEIMU-UHFFFAOYSA-N
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Description

4-METHOXY-3-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZALDEHYDE is a complex organic compound that features a thiazole ring, a benzodiazole ring, and a methoxybenzaldehyde moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHOXY-3-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZALDEHYDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-METHOXY-3-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZALDEHYDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-METHOXY-3-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZALDEHYDE involves its interaction with various molecular targets and pathways. The thiazole and benzodiazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-3-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZOIC ACID: An oxidized derivative with similar biological activities.

    4-METHOXY-3-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZYL ALCOHOL:

Uniqueness

4-METHOXY-3-{[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]METHYL}BENZALDEHYDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both thiazole and benzodiazole rings enhances its potential as a versatile compound in various research fields .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

4-methoxy-3-[[2-(1,3-thiazol-5-yl)benzimidazol-1-yl]methyl]benzaldehyde

InChI

InChI=1S/C19H15N3O2S/c1-24-17-7-6-13(11-23)8-14(17)10-22-16-5-3-2-4-15(16)21-19(22)18-9-20-12-25-18/h2-9,11-12H,10H2,1H3

InChI Key

SULHHXVIJOEIMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2C3=CC=CC=C3N=C2C4=CN=CS4

Origin of Product

United States

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